molecular formula C12H11N5O3S B3731118 6-AMINO-2-[(Z)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-HYDROXY-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-3,5-DIONE

6-AMINO-2-[(Z)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-HYDROXY-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-3,5-DIONE

Cat. No.: B3731118
M. Wt: 305.31 g/mol
InChI Key: GFOCESIVAOOECH-CLTKARDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-AMINO-2-[(Z)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-HYDROXY-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-3,5-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a pyrazole ring, a thiazolopyrimidine core, and various functional groups such as amino and hydroxy groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-AMINO-2-[(Z)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-HYDROXY-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-3,5-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the thiazolopyrimidine core. Key reagents and catalysts are used to facilitate these reactions, and specific conditions such as temperature, pH, and solvent choice are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Advanced techniques such as microwave-assisted synthesis or catalytic hydrogenation may be employed to enhance reaction efficiency and reduce production costs. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-AMINO-2-[(Z)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-HYDROXY-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-3,5-DIONE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: Functional groups such as halogens or alkyl groups can be introduced through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

6-AMINO-2-[(Z)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-HYDROXY-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-3,5-DIONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including infectious diseases and cancer.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 6-AMINO-2-[(Z)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-HYDROXY-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-3,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-AMINO-2-[(Z)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-HYDROXY-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-3,5-DIONE
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced potency, selectivity, or stability, making it a valuable candidate for further research and development.

Properties

IUPAC Name

(2Z)-6-amino-2-[(1,3-dimethylpyrazol-4-yl)methylidene]-7-hydroxy-[1,3]thiazolo[3,2-a]pyrimidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O3S/c1-5-6(4-16(2)15-5)3-7-10(19)17-11(20)8(13)9(18)14-12(17)21-7/h3-4,18H,13H2,1-2H3/b7-3-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFOCESIVAOOECH-CLTKARDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C=C2C(=O)N3C(=O)C(=C(N=C3S2)O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C=C1/C=C\2/C(=O)N3C(=O)C(=C(N=C3S2)O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-AMINO-2-[(Z)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-HYDROXY-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-3,5-DIONE
Reactant of Route 2
6-AMINO-2-[(Z)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-HYDROXY-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-3,5-DIONE
Reactant of Route 3
Reactant of Route 3
6-AMINO-2-[(Z)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-HYDROXY-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-3,5-DIONE
Reactant of Route 4
6-AMINO-2-[(Z)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-HYDROXY-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-3,5-DIONE
Reactant of Route 5
6-AMINO-2-[(Z)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-HYDROXY-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-3,5-DIONE
Reactant of Route 6
6-AMINO-2-[(Z)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-HYDROXY-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-3,5-DIONE

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